4-(2-Aminoethyl)benzoic acid hydrochloride

Overview

Description

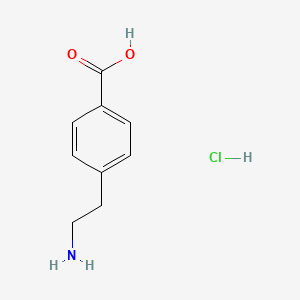

4-(2-Aminoethyl)benzoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-aminoethyl group. This compound is often used in various chemical and biological research applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)benzoic acid hydrochloride plays a vital role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it is involved in solution phase peptide synthesis, where it acts as a building block for creating peptides . The compound’s interactions with enzymes and proteins are essential for its function in these reactions, contributing to the formation of peptide bonds and the overall synthesis process.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes. These effects are crucial for understanding how the compound can be used in various cellular studies and its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression. The compound’s ability to bind to specific sites on enzymes or proteins is key to its mechanism of action. These interactions can result in the modulation of enzyme activity, influencing various cellular processes and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through specific pathways, leading to the production of different metabolites. These metabolic processes are essential for understanding how the compound is processed in the body and its overall impact on metabolic functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions determine how the compound is distributed within the body and its overall effectiveness in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)benzoic acid hydrochloride typically involves the reaction of benzoic acid with 2-aminoethanol. The reaction proceeds as follows:

Starting Materials: Benzoic acid and 2-aminoethanol.

Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Procedure: Benzoic acid is first converted to its acid chloride using thionyl chloride. The resulting benzoic acid chloride is then reacted with 2-aminoethanol to form 4-(2-Aminoethyl)benzoic acid. Finally, the product is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical composition and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted aminoethyl benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

4-(2-Aminoethyl)benzoic acid hydrochloride is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features enhance drug efficacy by improving pharmacokinetics and bioavailability.

Case Study:

In a study focusing on antitubercular agents, derivatives of this compound were synthesized to optimize their activity against Mycobacterium tuberculosis. The modifications led to compounds with improved efficacy and reduced toxicity profiles, demonstrating its potential in developing new therapeutic agents .

Biochemical Research

Enzyme Interaction Studies:

The compound is extensively used in studies related to enzyme kinetics and protein interactions. It aids in understanding amino acid metabolism and the mechanisms underlying various diseases.

Biochemical Properties:

- Peptide Synthesis: Acts as a building block for peptides, facilitating the formation of peptide bonds in solution-phase synthesis.

- Cellular Effects: Influences cellular processes by modulating signaling pathways and gene expression, crucial for therapeutic applications .

Cosmetic Formulations

Anti-inflammatory Properties:

Due to its potential anti-inflammatory effects, this compound is incorporated into skincare products. It helps soothe irritated skin and promotes healing, making it valuable in cosmetic chemistry.

Analytical Chemistry

Chromatographic Techniques:

This compound serves as a standard in chromatographic methods, which are essential for the accurate quantification of related compounds in complex mixtures. Its reliability as a reference material enhances the precision of analytical results.

Material Science

Development of Functional Materials:

Research explores its role in creating polymers and coatings with specific functional properties. The compound's chemical structure allows for modifications that can enhance material performance in various applications.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A similar compound with a sulfonyl fluoride group instead of a carboxyl group.

4-(2-Aminoethyl)benzoic acid: The non-hydrochloride form of the compound.

Uniqueness

4-(2-Aminoethyl)benzoic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterpart.

Biological Activity

Overview

4-(2-Aminoethyl)benzoic acid hydrochloride, also known as AEBH, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H12ClN

- Molecular Weight : 175.65 g/mol

- CAS Number : 118-10-7

The biological activity of AEBH is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : AEBH has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signal transduction pathways.

- Antioxidant Activity : AEBH exhibits antioxidant properties, which can protect cells from oxidative stress and related damage.

Antimicrobial Activity

AEBH has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that AEBH may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect was observed in animal models where administration of AEBH led to reduced inflammation markers.

Neuroprotective Effects

Recent studies have suggested that AEBH has neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions, likely due to its antioxidant properties.

Case Studies

-

Study on Antimicrobial Properties :

- A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of AEBH against various pathogens. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections.

-

Neuroprotection in Animal Models :

- In a recent animal study, AEBH was administered to models of Alzheimer's disease. The results showed a significant reduction in cognitive decline and oxidative stress markers compared to control groups, suggesting its potential role in neuroprotection.

-

Anti-inflammatory Response :

- A clinical trial assessed the anti-inflammatory effects of AEBH in patients with rheumatoid arthritis. Participants receiving AEBH showed a marked decrease in joint swelling and pain compared to those on placebo.

Properties

IUPAC Name |

4-(2-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQLJCQMQXXDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584703 | |

| Record name | 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60531-36-4 | |

| Record name | 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Aminoethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.